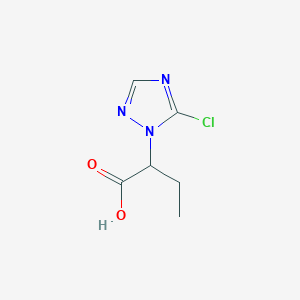

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 . It is used for research purposes .

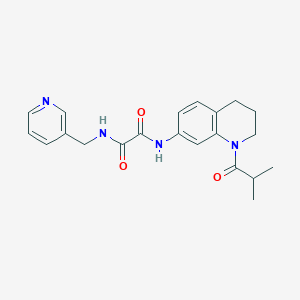

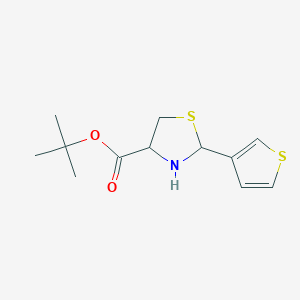

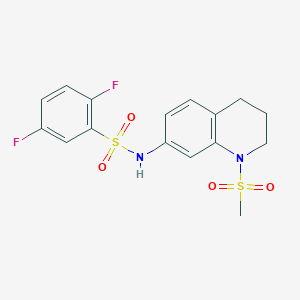

Molecular Structure Analysis

The molecular structure of “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” includes a 1,2,4-triazole ring, a carboxylic acid group, and a chlorine atom . The exact structure can be confirmed using techniques such as NMR and MS analysis .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

1,2,4-triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown significant cytotoxic activities against various human cancer cell lines .

Methods of Application

The compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .

Results or Outcomes

Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antibacterial Agents

Specific Scientific Field

This application falls under the field of Pharmaceuticals and Microbiology .

Summary of the Application

Compounds containing the 1,2,4-triazole ring, such as “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid”, are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity .

Methods of Application

The compounds were synthesized and their antibacterial activity was evaluated . The structure-activity relationship (SAR) was analyzed .

Results or Outcomes

The analysis of SAR showed that changes in the position of the hydroxyl group did not significantly affect antimicrobial activity . The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .

Aromatase Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Endocrinology .

Summary of the Application

1,2,4-triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid”, have been synthesized and evaluated as potential aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .

Methods of Application

The compounds were synthesized and their structures were confirmed by spectroscopic techniques . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Results or Outcomes

Among these compounds, 10j bearing 2,4-diflouro group at the phenyl moiety demonstrated adequate cytotoxic effect .

Antimicrobial Agents

Summary of the Application

1,2,4-triazole-containing scaffolds, such as “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against microbes .

Methods of Application

The compounds were synthesized and their antimicrobial activity was evaluated . The structure-activity relationship (SAR) was analyzed .

Results or Outcomes

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . Various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

Anti-HIV Agents

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Virology .

Summary of the Application

Indolyl and oxochromenyl xanthenone derivatives, including “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid”, have been synthesized and evaluated as potential anti-HIV-1 agents .

Methods of Application

The compounds were synthesized and their structures were confirmed by spectroscopic techniques . Molecular docking studies were performed to understand the mechanism and binding modes of these derivatives in the binding pocket of HIV-1 as a possible target .

Results or Outcomes

The study reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Antifungal Agents

Summary of the Application

1,2,4-triazole-containing scaffolds, such as “2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in the drug-discovery studies against fungi .

Methods of Application

The compounds were synthesized and their antifungal activity was evaluated . The structure-activity relationship (SAR) was analyzed .

Results or Outcomes

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antifungal agent . Various medicines such as Fluconazole, which contains a 1,2,4-triazole group, are common and well known .

Eigenschaften

IUPAC Name |

2-(5-chloro-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLSNINBWBKJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=NC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)

![2-(benzylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2865417.png)